molecular formula C8H9NO3 B6202814 (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid CAS No. 1344921-42-1

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid

Cat. No. B6202814
CAS RN: 1344921-42-1
M. Wt: 167.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid, also known as Propynylpyrrolidine-2-carboxylic acid, is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless crystalline solid that is soluble in water and methanol. Propynylpyrrolidine-2-carboxylic acid is a chiral molecule with two enantiomers, (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid and (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acidolidine-2-carboxylic acid is used in a variety of scientific research applications. It is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of chiral ligands for asymmetric catalysis.

Mechanism of Action

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acidolidine-2-carboxylic acid is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is used as a starting material in the synthesis of chiral ligands for asymmetric catalysis. The mechanism of action of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acidolidine-2-carboxylic acid involves the formation of a chiral environment through the coordination of the pyrrolidine nitrogen atom with the carboxylic acid group. This chiral environment can then be used to control the stereoselectivity of the catalytic reaction.
Biochemical and Physiological Effects
(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acidolidine-2-carboxylic acid is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of various pharmaceuticals and agrochemicals, which may have biochemical and physiological effects depending on the compound.

Advantages and Limitations for Lab Experiments

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acidolidine-2-carboxylic acid has several advantages and limitations when used in laboratory experiments. The advantages include its low cost, high purity, and ease of use. Its high purity makes it suitable for use in sensitive reactions, while its low cost makes it an attractive option for large-scale synthesis. The limitations of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acidolidine-2-carboxylic acid include its low solubility in common organic solvents and its low stability in the presence of strong acids and bases.

Future Directions

The future directions for (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acidolidine-2-carboxylic acid include the development of new synthesis methods and the exploration of its potential applications in drug discovery and development. Additionally, further research is needed to understand the structure-activity relationships of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acidolidine-2-carboxylic acid and its derivatives. Other future directions include the development of new catalysts for the synthesis of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acidolidine-2-carboxylic acid and the exploration of its potential applications in the synthesis of chiral ligands for asymmetric catalysis.

Synthesis Methods

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acidolidine-2-carboxylic acid can be synthesized in a two-step process. The first step involves the reaction of 1-bromoprop-2-yn-1-ol with potassium carbonate in aqueous ethanol to produce 1-bromoprop-2-yn-1-yl carbonate. The second step involves the reaction of 1-bromoprop-2-yn-1-yl carbonate with pyrrolidine in the presence of a strong base such as potassium tert-butoxide to produce (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid involves the reaction of propargylamine with maleic anhydride followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Propargylamine", "Maleic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Propargylamine is reacted with maleic anhydride in ethanol to form (2R,3S)-3-(prop-2-ynoyl)pyrrolidine-2,3-dicarboxylic acid.", "Step 2: The product from step 1 is hydrolyzed with sodium hydroxide to form (2R,3S)-3-(prop-2-ynoyl)pyrrolidine-2,3-dicarboxylic acid.", "Step 3: The product from step 2 is decarboxylated with hydrochloric acid to form (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid." ] }

CAS RN

1344921-42-1

Product Name

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.